2-Butoxyethyl dihydrogenphosphate

Descripción

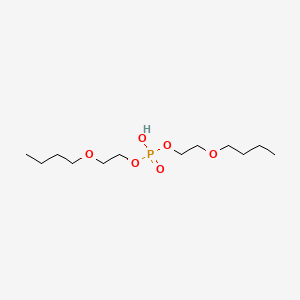

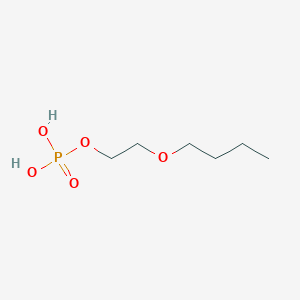

Structure

3D Structure

Propiedades

IUPAC Name |

2-butoxyethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O5P/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJJUOMNRUGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50769-39-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-phosphono-ω-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50769-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8065741 | |

| Record name | Mono(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-butoxy-, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14260-98-1, 50769-39-6 | |

| Record name | 2-Butoxyethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14260-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-butoxy-, 1-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl dihydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-phosphono-ω-butoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Butoxyethyl Phosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butoxyethyl dihydrogenphosphate and its related compounds, with a particular focus on the available scientific data for tris(2-butoxyethyl) phosphate (TBEP) and the parent alcohol, 2-butoxyethanol. While specific research on 2-butoxyethyl dihydrogenphosphate (the monoester) is limited, this document compiles relevant information on the synthesis, potential biological effects, and analytical methodologies of the broader family of 2-butoxyethyl phosphates. This guide aims to serve as a foundational resource for researchers and professionals in drug development and environmental science by presenting available quantitative data, outlining potential metabolic pathways, and discussing the toxicological profiles of closely related substances.

Introduction to 2-Butoxyethyl Phosphates

The 2-butoxyethyl phosphates are a group of organophosphate esters derived from 2-butoxyethanol. This family includes the monoester (2-butoxyethyl dihydrogenphosphate), the diester (bis(2-butoxyethyl) hydrogen phosphate), and the triester (tris(2-butoxyethyl) phosphate, or TBEP). These compounds have applications as flame retardants and plasticizers. Due to their widespread use, there is growing interest in their environmental fate and toxicological profiles.

This guide will focus on the available data for TBEP and 2-butoxyethanol to infer the potential properties and biological activities of 2-butoxyethyl dihydrogenphosphate, for which specific scientific literature is scarce.

Chemical and Physical Properties

| Property | Tris(2-butoxyethyl) phosphate (TBEP) | 2-Butoxyethanol | 2-Butoxyethyl Dihydrogenphosphate |

| CAS Number | 78-51-3 | 111-76-2[1] | 14260-98-1 |

| Molecular Formula | C₁₈H₃₉O₇P | C₆H₁₄O₂[1] | C₆H₁₅O₅P |

| Molecular Weight | 398.47 g/mol | 118.17 g/mol [1] | 198.15 g/mol |

| Appearance | Colorless, oily liquid | Colorless liquid[1] | Data not available |

| Boiling Point | 215-228 °C @ 4 mmHg | 171 °C[1] | Data not available |

| Density | 1.02 g/mL at 20 °C | 0.90 g/mL at 20 °C[1] | Data not available |

| Solubility in Water | 1.1 g/L at 20 °C | Miscible[1] | Data not available |

Synthesis of 2-Butoxyethyl Dihydrogenphosphate

While a specific, detailed protocol for the synthesis of 2-butoxyethyl dihydrogenphosphate is not published, general methods for the synthesis of monoalkyl phosphates can be adapted. A plausible synthetic route would involve the controlled phosphorylation of 2-butoxyethanol.

General Synthetic Approach: Phosphorylation of 2-Butoxyethanol

The synthesis of monoalkyl phosphates can be challenging due to the potential for over-reaction to form di- and tri-alkyl phosphates. Selective monophosphorylation can be achieved using several methods:

-

Reaction with Phosphorus Pentoxide (P₄O₁₀): This is a common method for preparing monoalkyl phosphates. The reaction stoichiometry must be carefully controlled to favor the formation of the monoester.

-

Reaction with Polyphosphoric Acid (PPA): PPA can be used to phosphorylate alcohols. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of the desired monoalkyl phosphate.

-

Reaction with Phosphorus Oxychloride (POCl₃): This is a highly reactive phosphorylating agent. The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. To achieve selective monophosphorylation, a large excess of the alcohol or controlled addition of the phosphorylating agent is necessary.[2]

-

Catalytic Monophosphorylation: Modern synthetic methods employ catalysts to achieve high selectivity for monophosphorylation. Hemiboronic acid catalysis has been shown to be effective for the selective monophosphorylation of diols and could potentially be adapted for simple alcohols.[3][4]

Proposed Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol for the synthesis of 2-butoxyethyl dihydrogenphosphate based on the reaction of 2-butoxyethanol with phosphorus oxychloride. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Materials:

-

2-Butoxyethanol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a molar excess of 2-butoxyethanol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate 2-butoxyethyl dihydrogenphosphate.

Potential Biological Activity and Toxicity

Direct studies on the biological activity and toxicity of 2-butoxyethyl dihydrogenphosphate are not available. However, the toxicological profiles of 2-butoxyethanol and TBEP provide insights into the potential hazards of the monoester.

Metabolism of 2-Butoxyethanol

2-Butoxyethanol is metabolized in the liver by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA).[5] BAA is the primary metabolite responsible for the hematotoxicity of 2-butoxyethanol.[5]

Caption: Metabolic activation of 2-butoxyethanol to its toxic metabolite, 2-butoxyacetic acid.

Toxicity Profile of 2-Butoxyethanol

The primary toxic effect of 2-butoxyethanol in animals is hemolytic anemia.[5] Other observed effects at higher concentrations include damage to the kidneys and liver.[5] Humans are generally less sensitive to the hemolytic effects of 2-butoxyethanol than rodents.[5]

Toxicity Profile of Tris(2-butoxyethyl) phosphate (TBEP)

TBEP is a member of the broader class of organophosphate esters (OPEs), which are known to have a range of toxic effects, including neurotoxicity, reproductive toxicity, and endocrine disruption.[6][7] The primary mechanism of toxicity for some OPEs is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[8][9] Recent studies suggest that TBEP may be involved in endocrine disruption and could have carcinogenic potential.[10]

Inferred Toxicity of 2-Butoxyethyl Dihydrogenphosphate

Based on the data for related compounds, it can be hypothesized that 2-butoxyethyl dihydrogenphosphate may exhibit some level of toxicity. It could potentially be hydrolyzed in vivo to 2-butoxyethanol, leading to the formation of the toxic metabolite BAA. Furthermore, as an organophosphate ester, it may share some of the toxicological properties of other OPEs. However, without direct experimental evidence, this remains speculative.

Analytical Methods

Specific analytical methods for the detection and quantification of 2-butoxyethyl dihydrogenphosphate are not well-documented. However, techniques used for other organophosphate esters would likely be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like organophosphate esters, derivatization to a more volatile form may be necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds and would likely be the method of choice for the direct analysis of 2-butoxyethyl dihydrogenphosphate in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a highly specific technique for the characterization of phosphorus-containing compounds.[11] It can be used to distinguish between mono-, di-, and tri-phosphate esters and to provide structural information.

Caption: A general experimental workflow for the analysis of 2-butoxyethyl phosphates.

Conclusion and Future Directions

This technical guide has summarized the available information on 2-butoxyethyl dihydrogenphosphate and its related compounds. While there is a significant lack of direct research on the monoester, the data on 2-butoxyethanol and TBEP provide a basis for inferring its potential properties and toxicological profile.

Future research should focus on:

-

Developing and validating a specific and efficient synthesis for 2-butoxyethyl dihydrogenphosphate.

-

Characterizing its physicochemical properties.

-

Conducting in vitro and in vivo studies to determine its biological activity and toxicological profile.

-

Developing and validating analytical methods for its detection and quantification in biological and environmental samples.

A deeper understanding of 2-butoxyethyl dihydrogenphosphate is crucial for a comprehensive assessment of the environmental and human health risks associated with the broader class of 2-butoxyethyl phosphates.

References

- 1. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00813A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organophosphate [chemeurope.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective monophosphorylation of chitosan via phosphorus oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butoxyethyl Dihydrogen Phosphate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Butoxyethyl dihydrogen phosphate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

2-Butoxyethyl dihydrogen phosphate, also known as mono(2-butoxyethyl) phosphate, is an organophosphate compound. It is recognized as a pollutant in organic wastewater.[1] While extensive experimental data for this specific monoester is limited in public literature, its fundamental properties have been identified. The compound is commercially available, typically with a purity of 96% or 98%.[2]

For researchers handling this compound, it is recommended to store it at 2-8°C, protected from air and light, under refrigerated or frozen conditions.[1] It is soluble in chloroform, dichloromethane, and DMSO.[1]

Physicochemical Data

The quantitative physicochemical properties of 2-Butoxyethyl dihydrogen phosphate are summarized in the table below. It is important to note that while a boiling point and flash point are reported for a substance identified as "2-Butoxyethyl acid phosphate" with a matching chemical structure (SMILES), it is associated with a different CAS number (39454-62-1) and may represent a mixture or a different form of the compound. Therefore, these values should be considered with caution for the pure dihydrogen phosphate (CAS 14260-98-1), which is described as a powder.[1][3]

| Property | Value | Source |

| Molecular Formula | C6H15O5P | [2] |

| Molecular Weight | 198.15 g/mol | [2] |

| CAS Number | 14260-98-1 | [2] |

| Physical Description | Powder | [1] |

| Boiling Point | 324.8 °C at 760 mmHg (for CAS 39454-62-1) | [3] |

| Flash Point | 150.2 °C (for CAS 39454-62-1) | [3] |

| Purity | 96% - 98% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

Structural Information

The structural identifiers for 2-Butoxyethyl dihydrogen phosphate are provided below, offering standardized representations for use in cheminformatics and molecular modeling.

| Identifier | Value | Source |

| Canonical SMILES | CCCCOCCOP(=O)(O)O | [2] |

| InChI | InChI=1S/C6H15O5P/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |

| InChIKey | TVAJJUOMNRUGQA-UHFFFAOYSA-N | [2] |

Chemical Structure

The two-dimensional chemical structure of 2-Butoxyethyl dihydrogen phosphate is depicted in the following diagram.

Experimental Protocols

Synthesis

The synthesis of monoalkyl phosphates, such as 2-Butoxyethyl dihydrogen phosphate, is typically achieved through the phosphorylation of the corresponding alcohol.[4][5] Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid.[4][5]

A general synthetic approach would involve the reaction of 2-butoxyethanol with a phosphorylating agent, followed by hydrolysis to yield the monoalkyl phosphate. The reaction conditions, such as temperature, solvent, and stoichiometry, would need to be optimized to maximize the yield of the desired monoester and minimize the formation of diester and triester byproducts.[6][7]

Illustrative Synthetic Pathway:

Analytical Methods

The analysis of alkyl phosphate esters is commonly performed using chromatographic techniques coupled with mass spectrometry.[8] For a polar, non-volatile compound like 2-Butoxyethyl dihydrogen phosphate, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

A typical analytical workflow would involve:

-

Sample Preparation: Extraction of the analyte from the sample matrix.

-

Chromatographic Separation: Separation of the target analyte from other components using a suitable liquid chromatography column, likely a mixed-mode or reversed-phase column.

-

Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, often in tandem mode (MS/MS) for enhanced selectivity and sensitivity.

Biological Context and Potential Signaling Pathways

Direct research into the biological activity and signaling pathways of 2-Butoxyethyl dihydrogen phosphate is scarce. However, its relevance can be inferred from the metabolism of the widely used flame retardant and plasticizer, tris(2-butoxyethyl) phosphate (TBEP).[9]

TBEP is known to be metabolized in vivo, and its metabolites, including bis(2-butoxyethyl) phosphate (BBOEP), have been detected in human urine.[10][11] It is biologically plausible that the metabolic breakdown of TBEP proceeds through the sequential hydrolysis of the ester bonds, leading to the formation of the diester (BBOEP) and subsequently the monoester (2-Butoxyethyl dihydrogen phosphate).

Studies on TBEP have indicated potential for hepatotoxicity, carcinogenicity, and endocrine disruption.[12][13] The toxicological profile of 2-Butoxyethyl dihydrogen phosphate has not been specifically characterized, but as a metabolite, it would be a key component in understanding the overall health effects of TBEP exposure.

The following diagram illustrates the proposed metabolic pathway of TBEP.

References

- 1. 2-Butoxyethyl Phosphate | 14260-98-1 - Coompo [coompo.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 7. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Butoxyethyl Dihydrogen Phosphate

This technical guide provides a comprehensive overview of 2-Butoxyethyl dihydrogen phosphate, including its physicochemical properties, and explores potential biological interactions and analytical methodologies based on closely related compounds.

Core Properties

2-Butoxyethyl dihydrogen phosphate is an organophosphorus compound. While specific experimental data for this monoester is limited in publicly available literature, its fundamental properties can be clearly defined.

| Property | Value | Reference |

| Molecular Formula | C6H15O5P | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| Synonyms | Mono(2-butoxyethyl) Phosphate, 2-Butoxyethanol Dihydrogen Phosphate | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage Conditions | 2-8°C, Protected from air and light | [1] |

Synthesis and Manufacturing

The industrial synthesis of related organophosphate esters, such as tris(2-butoxyethyl) phosphate, typically involves the reaction of an alcohol (in this case, 2-butoxyethanol) with a phosphorus-containing reagent like phosphorus oxychloride. A similar approach could be theorized for the synthesis of 2-Butoxyethyl dihydrogen phosphate, likely involving controlled stoichiometry to favor the formation of the monoester.

A patented method for producing tris(2-butoxyethyl) phosphite, a related compound, involves the transesterification of a triaryl phosphite with 2-butoxyethanol in the presence of a basic catalyst.[2]

Potential Biological Interactions and Signaling Pathways

While direct research on the biological effects of 2-Butoxyethyl dihydrogen phosphate is not extensively documented, studies on its close structural analog, tris(2-butoxyethyl) phosphate (TBEP), offer valuable insights into potential mechanisms of action and toxicological profiles.

3.1. Wnt Signaling Pathway

Research on the developmental toxicity of TBEP in zebrafish has indicated a significant impact on the Wnt signaling pathway.[3] Exposure to TBEP was found to down-regulate key components of this pathway, such as β-catenin and wnt11, while up-regulating the inhibitor axin1.[3] This disruption was correlated with developmental abnormalities, including cardiotoxicity.[3] Given the structural similarity, it is plausible that 2-Butoxyethyl dihydrogen phosphate could exert similar effects on this critical signaling cascade.

Caption: Postulated influence of TBEP on the Wnt signaling pathway.

3.2. Carcinogenicity and Apoptosis

Network toxicology and molecular docking studies on TBEP have suggested potential mechanisms for carcinogenicity.[4][5] These studies indicate that TBEP may interact with key proteins such as SRC and CASP3, thereby modulating critical signaling pathways involved in cell proliferation and apoptosis.[4][5]

Analytical Methodologies

Standardized analytical methods for 2-Butoxyethyl dihydrogen phosphate are not well-established. However, methodologies used for related compounds, including its parent compound 2-butoxyethanol and the triester TBEP, can be adapted.

4.1. Sample Preparation and Extraction

-

Biological Samples (Blood, Urine): Extraction with a suitable solvent mixture, such as acetone and hexane, followed by centrifugation and filtration is a common approach for organophosphates in biological matrices.[6] For metabolites like 2-butoxyacetic acid, derivatization is often necessary to increase volatility for gas chromatography analysis.[7]

-

Environmental Samples (Water, Air): For water samples, extraction with dichloromethane or passage through a resin column like Amberlite XAD-2 is effective.[6] Air samples can be collected using sorbent tubes.[7]

4.2. Analytical Techniques

The primary analytical technique for organophosphate esters is Gas Chromatography (GC) coupled with a selective detector.

| Technique | Detector | Application Notes | Reference |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides high sensitivity and specificity for identification and quantification. | [6] |

| Gas Chromatography (GC) | Nitrogen/Phosphorus-Selective Detector (NPD) | Offers high selectivity for phosphorus-containing compounds. | [6] |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | A more general detector, suitable for higher concentrations. | [7] |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Absorbance | An alternative for less volatile or thermally labile compounds. | [7] |

Experimental Protocols

While specific experimental protocols for 2-Butoxyethyl dihydrogen phosphate are scarce, the following outlines a general workflow for studying the effects of a related compound, TBEP, on a biological system, which can be adapted.

Workflow for Assessing Developmental Toxicity in Zebrafish

References

- 1. 2-Butoxyethyl Phosphate | 14260-98-1 - Coompo [coompo.com]

- 2. US3101363A - Process for producing tris(2-butoxyethyl)phosphite - Google Patents [patents.google.com]

- 3. Inhibition in growth and cardiotoxicity of tris (2-butoxyethyl) phosphate through down-regulating Wnt signaling pathway in early developmental stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis of 2-Butoxyethyl Dihydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Butoxyethyl dihydrogenphosphate, a phosphate ester of 2-butoxyethanol. The document outlines detailed experimental protocols derived from established methodologies for the phosphorylation of primary alcohols. The synthesis of monoalkyl phosphates is a crucial process in various fields, and the methods described herein are based on common and effective phosphorylating agents.

Two primary and robust synthesis pathways are detailed: phosphorylation using Phosphorus Pentoxide (P₄O₁₀) and phosphorylation via Phosphorus Oxychloride (POCl₃). Both methods are widely used for creating phosphate esters from alcohols.[1][2]

Pathway A: Phosphorylation using Phosphorus Pentoxide (P₄O₁₀)

The reaction of a primary alcohol with phosphorus pentoxide is a direct method for producing a mixture of mono- and dialkyl phosphates.[3][4] The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atoms of P₄O₁₀, leading to the formation of phosphate ester intermediates. Subsequent hydrolysis of these intermediates yields the desired monoalkyl dihydrogenphosphate. Controlling the reaction conditions, such as temperature and stoichiometry, is critical to maximize the yield of the mono-substituted product.[5][6]

Experimental Protocol: Pathway A

This protocol is adapted from general procedures for the phosphorylation of primary alcohols with P₄O₁₀.[5][6]

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Preparation: 2-Butoxyethanol is used as the starting alcohol. Phosphorus pentoxide (P₄O₁₀) is a solid and should be handled with care in a dry environment due to its highly hygroscopic nature.

-

Reaction Execution:

-

A solvent (e.g., anhydrous dichloromethane or no solvent) and 2-butoxyethanol are charged into the reaction flask.

-

The mixture is cooled to a temperature between 0°C and 10°C using an ice bath.

-

Phosphorus pentoxide is added portion-wise to the stirred solution, ensuring the temperature is maintained below 50°C to minimize degradation and the formation of byproducts.[5][6] The molar ratio of alcohol to P₄O₁₀ is a critical parameter to control the degree of phosphorylation.

-

After the addition is complete, the mixture is allowed to stir at a controlled temperature (e.g., room temperature or slightly elevated, but below 80°C) for several hours until the reaction is substantially complete.[5][6]

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and water is carefully added to hydrolyze any remaining phosphate anhydrides and pyrophosphates to the orthophosphate form.[3]

-

The resulting solution is stirred for a period to ensure complete hydrolysis.

-

The product, 2-Butoxyethyl dihydrogenphosphate, can be isolated from the aqueous solution. Purification may be achieved through techniques such as extraction, ion-exchange chromatography, or precipitation as a salt.[7]

-

Logical Workflow for Pathway A

Caption: Synthesis of 2-Butoxyethyl dihydrogenphosphate via Phosphorus Pentoxide.

Pathway B: Phosphorylation using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a common phosphorylating agent for alcohols. The reaction typically proceeds by converting the alcohol into a phosphorodichloridate intermediate. This intermediate is then hydrolyzed to the desired dihydrogenphosphate. A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct.[8][9] This method offers good control over the reaction.

Experimental Protocol: Pathway B

This protocol is based on general methods for the phosphorylation of primary alcohols using POCl₃.[8][10]

-

Reaction Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser, and maintained under an inert atmosphere.

-

Reactant Preparation:

-

A solution of 2-butoxyethanol is prepared in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) containing a base (e.g., triethylamine or pyridine).

-

A separate solution of phosphorus oxychloride (POCl₃) in the same anhydrous solvent is prepared in the dropping funnel.

-

-

Reaction Execution:

-

The flask containing the 2-butoxyethanol solution is cooled in an ice bath to approximately 0°C.

-

The POCl₃ solution is added dropwise to the cooled, stirred alcohol solution. The rate of addition is controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress can be monitored by techniques like TLC or ³¹P NMR.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of water or an aqueous buffer to hydrolyze the intermediate phosphorodichloridate and any unreacted POCl₃.

-

The mixture is stirred vigorously to ensure complete hydrolysis.

-

The layers are separated, and the aqueous layer containing the product is washed with an organic solvent to remove unreacted alcohol and other organic impurities.

-

The final product can be isolated from the aqueous phase, often by ion-exchange chromatography or by precipitation as a salt (e.g., barium or sodium salt).

-

Logical Workflow for Pathway B

Caption: Synthesis of 2-Butoxyethyl dihydrogenphosphate via Phosphorus Oxychloride.

Quantitative Data Summary

| Synthesis Pathway Feature | Pathway A (P₄O₁₀) Analogues | Pathway B (POCl₃) Analogues | Reference |

| Phosphorylating Agent | Phosphorus Pentoxide (P₄O₁₀) | Phosphorus Oxychloride (POCl₃) | N/A |

| Starting Material | Primary Fatty/Complex Alcohols | Primary Alcohols | [5][8] |

| Molar Ratio (Alcohol:Reagent) | Varies, can be near equimolar | 1:1 (for mono-substitution) | [6][8] |

| Solvent | Often absent or inert (e.g., DCM) | Toluene, Dichloromethane | [6][8][11] |

| Base | N/A | Triethylamine, Pyridine | [8][9] |

| Reaction Temperature | 0 - 80°C (preferably 0 - 50°C) | 0°C to Room Temperature | [5][6][8] |

| Reaction Time | Several hours | 1 - 12 hours | [5][12] |

| Reported Yield | Good to High (specifics vary) | Up to 93% (for dialkyl phosphates) | [8] |

Note: The yields and conditions are highly dependent on the specific alcohol substrate and the precise reaction parameters employed. The data presented should be considered as illustrative for the general class of reactions.

References

- 1. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 4. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 5. WO2000069865A1 - Improved process for phosphorylation and compounds produced by this process - Google Patents [patents.google.com]

- 6. CA2372066C - Process for phosphorylation of primary fatty alcohols,secondary alcohols and aromatic alcohols using p4o10 in the absence of solvent - Google Patents [patents.google.com]

- 7. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]

- 8. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 9. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds - Google Patents [patents.google.com]

- 11. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]

- 12. POCl3 and toluene for activated chlorine formation [commonorganicchemistry.com]

In-Depth Technical Guide to 2-Butoxyethyl Dihydrogen Phosphate (CAS 14260-98-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-butoxyethyl dihydrogen phosphate (CAS 14260-98-1), alongside available information on its suppliers. Due to the limited publicly available data specifically for this monoester, this guide also includes relevant information on the closely related bis(2-butoxyethyl) hydrogen phosphate and tris(2-butoxyethyl) phosphate to offer a broader context for researchers.

Chemical and Physical Properties

Quantitative data for 2-butoxyethyl dihydrogen phosphate is not extensively documented in publicly accessible literature. The following tables summarize the available information for the mono-, bis-, and trisubstituted forms to facilitate comparison.

Table 1: General Properties

| Property | 2-Butoxyethyl Dihydrogen Phosphate | bis(2-Butoxyethyl) Hydrogen Phosphate | tris(2-Butoxyethyl) Phosphate |

| CAS Number | 14260-98-1 | 14260-97-0 | 78-51-3 |

| Molecular Formula | C6H15O5P | C12H27O6P | C18H39O7P |

| Molecular Weight | 198.15 g/mol [1] | 298.31 g/mol [2] | 398.47 g/mol |

| Synonyms | Butyl cellosolve phosphate, Mono(2-butoxyethyl) Phosphate[1] | BBOEP | TBEP, Phosflex T-bep |

Table 2: Physical Properties

| Property | 2-Butoxyethyl Dihydrogen Phosphate | bis(2-Butoxyethyl) Hydrogen Phosphate | tris(2-Butoxyethyl) Phosphate |

| Physical Form | Powder[1] | - | Colorless to light-yellow liquid |

| Melting Point | - | - | -70 °C |

| Boiling Point | - | - | 215-228 °C at 4 mmHg |

| Density | - | - | 1.020 g/cm³ at 20 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[1] | - | Soluble in most organic liquids; limited solubility in glycerol and glycols. |

| Vapor Pressure | - | - | 0.03 mmHg at 150 °C |

| Refractive Index | - | - | n20/D 1.438 |

Table 3: Chemical and Spectroscopic Data

| Property | 2-Butoxyethyl Dihydrogen Phosphate | bis(2-Butoxyethyl) Hydrogen Phosphate | tris(2-Butoxyethyl) Phosphate |

| XLogP3-AA | - | 1.2[2] | 2.8 |

| Hydrogen Bond Donor Count | - | 1[2] | 0 |

| Hydrogen Bond Acceptor Count | - | 6[2] | 7 |

| Rotatable Bond Count | - | 14[2] | 21 |

| Exact Mass | - | 298.15452557 Da[2] | 398.24334058 Da |

| Topological Polar Surface Area | - | 74.2 Ų[2] | 72.5 Ų |

Experimental Protocols

Synthesis

A general approach to the synthesis of alkyl phosphates involves the reaction of an alcohol with a phosphorylating agent. For 2-butoxyethyl dihydrogen phosphate, a potential synthetic route could involve the reaction of 2-butoxyethanol with a suitable phosphorylating agent like phosphorus oxychloride, followed by controlled hydrolysis to yield the desired monoester. It is crucial to control the stoichiometry and reaction conditions to favor the formation of the mono-substituted product over the di- and tri-substituted phosphates.

Analytical Methods

Standard analytical techniques for the characterization and quantification of organophosphate esters include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For phosphate esters, derivatization might be necessary to increase their volatility.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) is another powerful tool for the analysis of less volatile organophosphates. Reversed-phase chromatography is a common approach.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the involvement of 2-butoxyethyl dihydrogen phosphate in any signaling pathways or its specific biological activities.

However, the related compound, tris(2-butoxyethyl) phosphate (TBEP), has been studied for its potential effects. Research suggests that TBEP may promote cancer development by interacting with key targets such as SRC and CASP3 and modulating critical signaling pathways[3][4]. TBEP has also been implicated in endocrine disruption by inducing oxidative stress and altering steroidogenesis[3]. Furthermore, it has been shown to affect motor behavior and axonal growth in zebrafish larvae[5]. These findings for TBEP may provide a starting point for investigating the biological profile of 2-butoxyethyl dihydrogen phosphate.

Experimental Workflow Visualization

As no specific experimental workflows or signaling pathways for 2-butoxyethyl dihydrogen phosphate have been identified, a generalized workflow for the analysis of a synthesized organophosphate ester is presented below.

Caption: Generalized workflow for the synthesis, analysis, and characterization of an organophosphate ester.

Suppliers

2-Butoxyethyl dihydrogen phosphate (CAS 14260-98-1) is available from a limited number of chemical suppliers, primarily for research purposes.

Table 4: Selected Suppliers

| Supplier | Product Name | Purity | Available Quantities |

| Coompo Research Chemicals | 2-Butoxyethyl Phosphate | 98%[1] | 25mg, 250mg[1] |

| BLD Pharm | 2-Butoxyethyl dihydrogen phosphate | - | - |

| Alfa Chemistry | 2-Butoxyethyl dihydrogenphosphate | - | - |

It is recommended to contact these suppliers directly for the most up-to-date product specifications, availability, and pricing. For the related compound, bis(2-butoxyethyl)hydrogen phosphate, suppliers such as Cambridge Isotope Laboratories offer labeled and unlabeled standards for environmental analysis.[6]

References

- 1. 2-Butoxyethyl Phosphate | 14260-98-1 - Coompo [coompo.com]

- 2. Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | C12H27O6P | CID 84299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tris (2-butoxyethyl) phosphate affects motor behavior and axonal growth in zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(2-butoxyethyl)hydrogen phosphate (Dâ, 97%) CP 95% 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-11376-1.2 [isotope.com]

The Unseen Player: A Technical Guide to the Mechanism of Action of 2-Butoxyethyl Dihydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxyethyl dihydrogenphosphate, a monoalkyl phosphate, is a primary metabolite of the widely used organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP). While direct research on the mechanism of action of 2-butoxyethyl dihydrogenphosphate is limited, this guide synthesizes the current understanding by examining the biological activities of its parent compound, TBEP, and related metabolites. This document provides an in-depth analysis of the inferred mechanisms of action, toxicological effects, and relevant experimental methodologies to facilitate further research and drug development.

Introduction

2-Butoxyethyl dihydrogenphosphate (CAS No. 14260-98-1) is an organic compound that has garnered attention primarily as a metabolite of Tris(2-butoxyethyl) phosphate (TBEP). TBEP is a high-production volume chemical used extensively in a variety of consumer and industrial products, leading to widespread human and environmental exposure. Understanding the biological effects of TBEP's metabolites is crucial for a comprehensive assessment of its toxicological profile. This guide focuses on elucidating the potential mechanism of action of 2-butoxyethyl dihydrogenphosphate by leveraging the existing knowledge of TBEP and its metabolic pathway.

Metabolism of Tris(2-butoxyethyl) phosphate (TBEP)

TBEP undergoes metabolic transformation in biological systems, leading to the formation of several metabolites, including bis(2-butoxyethyl) phosphate (BBEP) and 2-butoxyethyl dihydrogenphosphate. The metabolism of TBEP is a critical factor in its toxicity, as the metabolites may exhibit different biological activities and potencies compared to the parent compound. The metabolic pathway involves the enzymatic cleavage of the ester bonds.

Caption: Metabolic pathway of Tris(2-butoxyethyl) phosphate (TBEP).

Inferred Mechanism of Action

The direct mechanism of action of 2-butoxyethyl dihydrogenphosphate has not been extensively studied. However, based on the known biological effects of its parent compound, TBEP, and other metabolites, we can infer its potential modes of action.

Interaction with Signaling Pathways

Studies on TBEP have implicated its interference with key cellular signaling pathways. It is plausible that 2-butoxyethyl dihydrogenphosphate, as an active metabolite, contributes to these effects.

-

Wnt Signaling Pathway: TBEP has been shown to down-regulate the Wnt signaling pathway in zebrafish embryos, leading to developmental toxicity. This pathway is crucial for embryonic development and tissue homeostasis. The study indicated that exposure to TBOEP led to the up-regulation of axin1 and down-regulation of β-catenin, pkc, and wnt11[1].

Caption: Inferred effect of TBEP and its metabolites on the Wnt signaling pathway.

-

MAPK Signaling Pathway: TBEP has been observed to activate different MAPK signaling pathways in HepG2 cells. Specifically, TBEP increased the phosphorylation of JNK1/2/3 while decreasing the phosphorylation of ERK1/2 and p38 MAPK[2]. These pathways are critical in regulating cell proliferation, differentiation, and apoptosis.

Molecular Targets

Network toxicology and molecular docking studies have identified potential molecular targets for TBEP, which may also be relevant for its metabolites.

-

SRC and CASP3: SRC (a proto-oncogene tyrosine-protein kinase) and CASP3 (Caspase-3, a key executioner of apoptosis) have been identified as central hub proteins in TBEP-related carcinogenicity across various cancer types[3][4][5]. The interaction with these proteins suggests a role in modulating cell growth, proliferation, and apoptosis.

Toxicological Profile

The toxicological effects of TBEP and its metabolites are diverse, affecting multiple organ systems. The toxicity of 2-butoxyethyl dihydrogenphosphate can be inferred from the known effects of TBEP and the well-characterized toxicity of its breakdown product, 2-butoxyethanol and its metabolite 2-butoxyacetic acid.

Hepatotoxicity

TBEP has demonstrated hepatotoxic potential in human liver cells (HepG2)[5][6][7]. It induces cytotoxicity, DNA damage, and apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction[2][5].

Neurotoxicity

Neurotoxic effects of TBEP have been reported, including the inhibition of acetylcholinesterase and butyrylcholinesterase activities[8]. Dietary exposure to TBEP in mice has been shown to impair memory functions and alter the expression of neuronal and inflammatory markers in the hippocampus[4][9].

Carcinogenicity

Transcriptomic and toxicological data suggest that TBEP may act as a putative carcinogenic agent[6][7]. Studies have linked TBEP exposure to an increased risk of certain cancers by interacting with key targets and modulating critical signaling pathways[3][4][5].

Developmental and Reproductive Toxicity

TBEP exposure has been associated with developmental toxicity, including reduced body length, heart rate, and survival rate in zebrafish embryos[1]. In animal studies, TBEP has also shown reproductive toxicity, with effects on testis and ovary weights at high doses[1][10].

Hematotoxicity

The metabolite 2-butoxyethanol and its further metabolite 2-butoxyacetic acid are known to cause hemolytic anemia[11][12]. This is a key toxicological endpoint for 2-butoxyethanol exposure.

Quantitative Data

The following tables summarize the available quantitative toxicological data for TBEP, which provides a reference for the potential toxicity of its metabolites.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [8] |

| LC50 | Rat | Inhalation | >4 mg/L (4 hours) | [8] |

| NOAEL (Subchronic) | Rat | Oral | 25 ppm | [11][13] |

| LOAEL (Subchronic) | Rat | Oral | 250 mg/kg bw/day | [8] |

Table 1: Acute and Subchronic Toxicity of Tris(2-butoxyethyl) phosphate (TBEP).

| Effect | System | Details | Reference |

| Hepatotoxicity | HepG2 cells | Cytotoxicity at 100-400 μM | [5][6][7] |

| Neurotoxicity | Mouse | Impaired memory at 2 μg/kg/day | [4][9] |

| Developmental Toxicity | Zebrafish | Decreased survival at 200 µg/L | [1] |

Table 2: In Vitro and In Vivo Effects of Tris(2-butoxyethyl) phosphate (TBEP).

Experimental Protocols

As direct experimental data for 2-butoxyethyl dihydrogenphosphate is scarce, this section provides detailed methodologies for key experiments commonly used to study the effects of its parent compound, TBEP. These protocols are directly applicable to the investigation of 2-butoxyethyl dihydrogenphosphate.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on a cell line (e.g., HepG2).

Methodology:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Reactive Oxygen Species (ROS) Assay

Objective: To measure the intracellular production of ROS.

Methodology:

-

Culture cells in a 96-well plate.

-

Treat cells with the test compound for a specific duration.

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of target genes involved in specific signaling pathways.

Methodology:

-

Treat cells with the test compound.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Molecular Docking

Objective: To predict the binding affinity and interaction between a small molecule and a target protein.

Methodology:

-

Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the ligand (test compound).

-

Define the binding site on the protein.

-

Use docking software (e.g., AutoDock Vina) to perform the docking simulation, which will generate various binding poses and predict the binding energy for each pose.

-

Analyze the results to identify the most favorable binding mode and the key interacting residues.

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct evidence for the mechanism of action of 2-butoxyethyl dihydrogenphosphate is currently limited, a comprehensive analysis of its parent compound, TBEP, provides significant insights into its potential biological activities. The available data strongly suggest that this metabolite may play a role in the observed hepatotoxicity, neurotoxicity, and potential carcinogenicity of TBEP through interference with critical cellular signaling pathways such as the Wnt and MAPK pathways, and interaction with key proteins like SRC and CASP3.

Future research should focus on isolating or synthesizing 2-butoxyethyl dihydrogenphosphate to directly investigate its toxicokinetics and toxicodynamics. Such studies would provide definitive evidence of its specific mechanism of action and contribution to the overall toxicity of TBEP. This knowledge is essential for accurate risk assessment and the development of potential therapeutic strategies to mitigate the adverse health effects associated with exposure to TBEP and its metabolites.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tris(2-butoxyethyl) phosphate | C18H39O7P | CID 6540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. CID 175868570 | C12H30O10P2 | CID 175868570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicokinetics of inhaled 2-butoxyethanol (ethylene glycol monobutyl ether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tceq.texas.gov [tceq.texas.gov]

- 12. Butoxyethanol, 2- (CICADS) [inchem.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Toxicogenomics of Tris(2-butoxyethyl) Phosphate (TBEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-butoxyethyl) phosphate (TBEP), a high-production-volume organophosphate ester, is widely utilized as a flame retardant and plasticizer in a vast array of consumer and industrial products. Its ubiquitous presence in the environment and detection in human tissues raise significant concerns about its potential adverse health effects. This technical guide provides an in-depth exploration of the toxicogenomics of TBEP, focusing on its impact on gene expression and the perturbation of critical signaling pathways. We summarize key findings from recent studies, present detailed experimental protocols for assessing TBEP toxicity, and offer structured data for comparative analysis to support further research and risk assessment.

Introduction to TBEP and its Toxicological Profile

Organophosphate esters (OPEs) have increasingly replaced polybrominated diphenyl ethers (PBDEs) as flame retardants in commercial and household products. TBEP is one such OPE, frequently detected in indoor dust, water sources, and human biological samples.[1][2] Emerging toxicological evidence suggests that TBEP exposure is associated with a range of adverse health outcomes, including hepatotoxicity, carcinogenicity, neurotoxicity, and endocrine disruption.[1][3][4] Toxicogenomics, the study of how chemical exposures affect gene expression, provides a powerful lens through which to understand the molecular mechanisms underpinning TBEP-induced toxicity.

Mechanisms of TBEP-Induced Toxicity

TBEP exposure has been shown to induce a variety of cellular and molecular-level disruptions. Key mechanisms of TBEP toxicity include:

-

Oxidative Stress: TBEP treatment can lead to an increase in reactive oxygen species (ROS) and nitric oxide (NO), causing oxidative stress and subsequent cellular damage.[1]

-

DNA Damage and Apoptosis: Studies have demonstrated that TBEP can induce significant DNA damage and trigger programmed cell death (apoptosis) in exposed cells.[1][5]

-

Mitochondrial Dysfunction: TBEP can disrupt the mitochondrial membrane potential, impairing mitochondrial function and cellular energy metabolism.[1]

-

Cell Cycle Dysregulation: Exposure to TBEP has been linked to disturbances in the normal cell cycle progression.[1][5]

-

Endocrine Disruption: TBEP has been shown to have endocrine-disrupting potential, affecting steroid hormone biosynthesis.[5][6]

Toxicogenomic Studies of TBEP

Transcriptomic analyses, primarily using RNA sequencing (RNA-seq) and microarrays, have been instrumental in elucidating the gene expression changes induced by TBEP. These studies have been conducted in various models, including human cell lines and aquatic organisms.

Effects on Human Liver Cells (HepG2)

In human hepatocellular carcinoma (HepG2) cells, TBEP exposure has been shown to upregulate genes involved in several key biological processes:

-

Protein and Energy Metabolism: TBEP treatment leads to an increase in the expression of genes related to protein and energy metabolism.[6]

-

DNA Replication: An upregulation of genes involved in DNA replication has also been observed.[6]

-

Stress Response and Wound Healing: TBEP affects a wide range of biological processes, with a notable impact on the general stress response and wound healing pathways.[6][7]

-

Immune Response: TBEP exposure can modulate the expression of genes related to immune function.[7]

-

Cancer-Related Genes: A study focusing on cancer pathway genes revealed that TBEP exposure resulted in the upregulation of 10 genes and downregulation of 3 genes.[1]

Effects on Other In Vitro and In Vivo Models

-

Daphnia magna: In the aquatic invertebrate Daphnia magna, chronic TBEP exposure led to differential expression of 101 genes, primarily impacting protein metabolism, biosynthesis, and energy metabolism.[8]

-

Mouse Models: Dietary exposure to TBEP in mice has been shown to impair memory function and induce neuroinflammation, accompanied by altered expression of genes related to N-methyl-D-aspartate (NMDA) receptor subunits and proinflammatory cytokines.[2]

-

Leydig Cells: In TM3 Leydig cells, TBEP exposure altered the mRNA levels of genes related to oxidative stress and testosterone synthesis.[4]

Key Signaling Pathways Affected by TBEP

Based on the observed gene expression changes, several key signaling pathways have been identified as targets of TBEP.

-

p53-Mediated Apoptosis Pathway: TBEP can induce apoptosis through the p53-mediated pathway, a critical regulator of cell death in response to cellular stress.[5]

-

MAPK Signaling Pathways: TBEP has been shown to modulate different Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and ERK1/2, which are involved in regulating cell proliferation and apoptosis.[5]

Below are diagrams illustrating a general experimental workflow for toxicogenomic studies and a key signaling pathway affected by TBEP.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. cephamls.com [cephamls.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. The Basics: RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

Environmental Fate and Degradation of 2-Butoxyethyl Dihydrogenphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2-Butoxyethyl dihydrogenphosphate. Due to the limited direct data on this specific monoester, this document focuses on the environmental behavior of its parent compound, Tris(2-butoxyethyl) phosphate (TBEP), a widely used flame retardant and plasticizer. The degradation of TBEP is the primary pathway to the formation of 2-Butoxyethyl dihydrogenphosphate in the environment. This guide details the abiotic and biotic degradation processes of TBEP, including hydrolysis, photolysis, and biodegradation, which lead to the formation of its di- and mono-substituted phosphate esters. Quantitative data on the physicochemical properties and degradation kinetics of TBEP are summarized, and detailed experimental protocols for assessing its environmental fate are provided.

Introduction

2-Butoxyethyl dihydrogenphosphate is an organophosphate compound that can enter the environment as a degradation product of the more complex and widely used chemical, Tris(2-butoxyethyl) phosphate (TBEP). TBEP is utilized as a flame retardant and plasticizer in a variety of consumer and industrial products. Its release into the environment through various waste streams raises concerns about its persistence, mobility, and the potential toxicity of its degradation products. Understanding the environmental fate of TBEP and the formation of its metabolites, such as 2-Butoxyethyl dihydrogenphosphate, is crucial for a comprehensive environmental risk assessment.

Physicochemical Properties of Tris(2-butoxyethyl) phosphate (TBEP)

The environmental partitioning and fate of an organic compound are largely governed by its physical and chemical properties. The following table summarizes key properties of TBEP.

| Property | Value | Reference |

| Molecular Formula | C18H39O7P | |

| Molecular Weight | 398.47 g/mol | |

| Water Solubility | 1.1 g/L at 20°C | [ECETOC, 1993] |

| Vapor Pressure | 1.2 x 10^-6 hPa at 25°C | [ECETOC, 1993] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.75 | [ECETOC, 1993] |

| Henry's Law Constant | 1.4 x 10^-9 atm·m³/mol | [ECETOC, 1993] |

Environmental Fate and Degradation Pathways

The environmental fate of TBEP is determined by a combination of transport and transformation processes. Due to its moderate water solubility and low vapor pressure, TBEP is expected to partition primarily to water and soil. The degradation of TBEP proceeds through abiotic and biotic pathways, leading to the sequential loss of its butoxyethyl chains and the formation of Bis(2-butoxyethyl) phosphate and subsequently 2-Butoxyethyl dihydrogenphosphate.

Abiotic Degradation

Photolysis: Direct photolysis of TBEP in the atmosphere is expected to be slow due to its low vapor pressure and limited absorption of environmentally relevant wavelengths of light. In aqueous environments, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, may contribute to its degradation.

Biotic Degradation

Biodegradation is a significant pathway for the removal of TBEP from the environment. Various microorganisms in soil, sediment, and wastewater treatment plants have been shown to degrade TBEP. The primary mechanism of biodegradation is enzymatic hydrolysis, catalyzed by phosphatases, which cleaves the phosphate ester bonds.

The degradation proceeds through the following steps:

-

Tris(2-butoxyethyl) phosphate (TBEP) is hydrolyzed to Bis(2-butoxyethyl) phosphate and 2-butoxyethanol.

-

Bis(2-butoxyethyl) phosphate is further hydrolyzed to 2-Butoxyethyl dihydrogenphosphate and another molecule of 2-butoxyethanol.

-

2-Butoxyethyl dihydrogenphosphate is ultimately mineralized to inorganic phosphate, carbon dioxide, and water.

Quantitative Data on TBEP Degradation

The following table summarizes available quantitative data on the degradation of TBEP in various environmental compartments.

| Environmental Compartment | Degradation Process | Half-life / Removal Efficiency | Reference |

| Activated Sludge | Biodegradation | 88% removal in 24 hours | [ECETOC, 1993] |

| River Water | Biodegradation | >90% degradation in 20 days | [ECETOC, 1993] |

| Soil | Biodegradation | Not readily available | |

| Water (Hydrolysis) | Abiotic | pH-dependent, generally slow | |

| Water (Photolysis) | Abiotic | Not a major degradation pathway |

Detailed Experimental Protocols

The following sections provide detailed methodologies for assessing the key degradation pathways of TBEP, based on internationally recognized OECD guidelines.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of TBEP in aqueous solutions at different pH values.

Materials:

-

Tris(2-butoxyethyl) phosphate (TBEP), analytical standard

-

Sterile, buffered aqueous solutions (pH 4, 7, and 9)

-

Water-miscible, low-volatility solvent (e.g., acetonitrile)

-

Sterile glassware (e.g., flasks, vials)

-

Constant temperature incubator

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with tandem mass spectrometry, LC-MS/MS)

Procedure:

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[1][2][3]

-

Prepare a stock solution of TBEP in a suitable organic solvent.

-

Add a small volume of the TBEP stock solution to each buffer solution to achieve a final concentration that is less than half of its water solubility. The final concentration of the organic solvent should be minimal.[1]

-

-

Incubation:

-

Dispense the test solutions into sterile containers.

-

Incubate the samples in the dark at a constant temperature (e.g., 25°C).[2]

-

Prepare and incubate control samples containing only the buffer solutions to monitor for any background contamination.

-

-

Sampling and Analysis:

-

At appropriate time intervals, withdraw aliquots from each test solution.

-

Immediately analyze the samples for the concentration of TBEP and its primary degradation products, Bis(2-butoxyethyl) phosphate and 2-Butoxyethyl dihydrogenphosphate, using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Plot the concentration of TBEP versus time for each pH.

-

Determine the hydrolysis rate constant (k) and the half-life (t1/2) for TBEP at each pH value, assuming pseudo-first-order kinetics.[1]

-

Ready Biodegradability (Adapted from OECD Guideline 301)

Objective: To assess the potential for TBEP to be rapidly biodegraded by microorganisms under aerobic aqueous conditions.

Materials:

-

Tris(2-butoxyethyl) phosphate (TBEP)

-

Mineral salts medium

-

Inoculum from a source of mixed microbial populations (e.g., activated sludge from a domestic wastewater treatment plant)

-

Reference compound (e.g., sodium benzoate)

-

CO2-free air

-

Apparatus for measuring CO2 evolution or oxygen consumption (e.g., respirometer)

Procedure:

-

Preparation of Test System:

-

Prepare a mineral medium containing all essential nutrients for microbial growth, excluding a carbon source.[4][5]

-

Collect a fresh sample of inoculum and prepare it according to the specific OECD 301 method being followed (e.g., 301B - CO2 Evolution Test).[4]

-

Add the prepared inoculum to the mineral medium.

-

-

Test and Control Vessels:

-

Test Vessels: Add TBEP to the inoculated mineral medium as the sole source of organic carbon.

-

Blank Control: Inoculated mineral medium without TBEP, to measure the endogenous activity of the inoculum.[5]

-

Reference Control: Inoculated mineral medium with a readily biodegradable reference compound to ensure the viability of the inoculum.[5]

-

Toxicity Control: Inoculated mineral medium with both TBEP and the reference compound to check for any inhibitory effects of TBEP on the microbial population.

-

-

Incubation:

-

Measurement of Biodegradation:

-

Data Analysis:

Phototransformation in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of TBEP in water under simulated sunlight.

Materials:

-

Tris(2-butoxyethyl) phosphate (TBEP), analytical standard

-

Purified, sterilized water (e.g., buffered to a relevant environmental pH)

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters)[8][9]

-

Quartz reaction vessels (transparent to UV-Vis light)

-

Dark control vessels (wrapped in aluminum foil)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a solution of TBEP in purified, sterilized water at a concentration relevant to environmental conditions.[10]

-

-

Irradiation:

-

Fill the quartz reaction vessels with the TBEP solution.

-

Place the vessels in the photoreactor and expose them to the light source.[9][11]

-

Simultaneously, incubate dark control samples to account for any non-photolytic degradation (e.g., hydrolysis).[9]

-

Maintain a constant temperature throughout the experiment.

-

-

Sampling and Analysis:

-

At selected time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples for the concentration of TBEP and its phototransformation products.

-

-

Data Analysis:

-

Determine the rate of phototransformation by correcting for any degradation observed in the dark controls.

-

Calculate the phototransformation rate constant and the half-life of TBEP under the specific irradiation conditions.[8]

-

If significant transformation products are observed, identify and quantify them to elucidate the phototransformation pathway.[8][10]

-

Conclusion

The environmental fate of 2-Butoxyethyl dihydrogenphosphate is intrinsically linked to the degradation of its parent compound, Tris(2-butoxyethyl) phosphate (TBEP). TBEP is susceptible to both abiotic and biotic degradation processes, with biodegradation in aquatic and soil environments being a key removal mechanism. The primary degradation pathway involves the sequential hydrolysis of the ester bonds, leading to the formation of Bis(2-butoxyethyl) phosphate and subsequently 2-Butoxyethyl dihydrogenphosphate. While TBEP is not considered readily biodegradable according to stringent OECD criteria, it does undergo significant degradation in the environment. Further research is needed to fully characterize the environmental persistence and potential ecotoxicological effects of 2-Butoxyethyl dihydrogenphosphate and other TBEP metabolites. The experimental protocols outlined in this guide provide a robust framework for conducting such assessments.

References

- 1. oecd.org [oecd.org]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. jrfglobal.com [jrfglobal.com]

- 4. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 8. fera.co.uk [fera.co.uk]

- 9. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Butoxyethyl Dihydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 2-Butoxyethyl dihydrogenphosphate is limited. Therefore, this guide synthesizes known information on closely related short-chain monoalkyl phosphate esters to provide a comprehensive overview of its expected chemical behavior. The experimental protocols provided are based on established methodologies for analogous compounds.

Introduction

2-Butoxyethyl dihydrogenphosphate is a monoalkyl phosphate ester with potential applications in various industrial and pharmaceutical formulations. Its structure, featuring a hydrophilic phosphate head and a moderately hydrophobic butoxyethyl tail, suggests surfactant-like properties. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, particularly in drug development where excipient performance is critical. This guide provides a detailed examination of the anticipated solubility and stability characteristics of 2-Butoxyethyl dihydrogenphosphate, alongside standardized experimental protocols for their determination.

Chemical Properties

| Property | Value |

| Chemical Name | 2-Butoxyethyl dihydrogenphosphate |

| Synonyms | Mono(2-butoxyethyl) phosphate, 2-Butoxyethanol dihydrogen phosphate |

| CAS Number | 14260-98-1 |

| Molecular Formula | C6H15O5P |

| Molecular Weight | 198.15 g/mol |

| Structure | O=P(O)(O)OCCOCCCC |

Solubility Profile

As a monoalkyl phosphate ester, 2-Butoxyethyl dihydrogenphosphate is expected to exhibit amphiphilic character, leading to solubility in a range of solvents. The presence of the phosphate group allows for hydrogen bonding and ionization, enhancing solubility in polar solvents, while the butoxyethyl chain contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data (Estimated)

The following table summarizes the expected solubility of 2-Butoxyethyl dihydrogenphosphate in various common solvents at ambient temperature. These values are estimations based on the behavior of similar short-chain monoalkyl phosphates and should be experimentally verified.

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Water | Polar Protic | > 20 (miscible) |